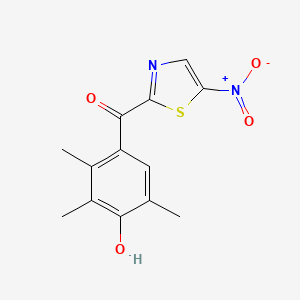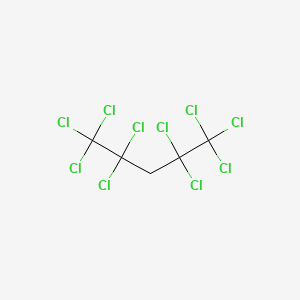![molecular formula C10H16O2 B14647473 Bicyclo[3.3.1]nonane-2-carboxylic acid CAS No. 54674-62-3](/img/structure/B14647473.png)
Bicyclo[3.3.1]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is of significant interest in organic chemistry due to its rigidity and the spatial arrangement of its atoms, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonane-2-carboxylic acid typically involves multistep processes. One common method includes the intramolecular cycloaddition reaction. For instance, the Ireland-Claisen rearrangement can be used to produce carboxylic acid intermediates, which are then converted into the desired bicyclic structure . Another approach involves the Diels-Alder reaction, where norcaradienes are used as dienes and enone derivatives as dienophiles .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often require optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.3.1]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which bicyclo[3.3.1]nonane-2-carboxylic acid exerts its effects is largely dependent on its interactions with other molecules. Its rigid structure allows for specific spatial interactions, which can influence its binding to molecular targets. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares a similar bicyclic structure but has ketone groups instead of a carboxylic acid group.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can influence its chemical properties and reactivity.
Uniqueness: Bicyclo[3.3.1]nonane-2-carboxylic acid is unique due to its carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also makes it a valuable scaffold in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
54674-62-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-4-7-2-1-3-8(9)6-7/h7-9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
AVGABDDHDPQSMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C(C1)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



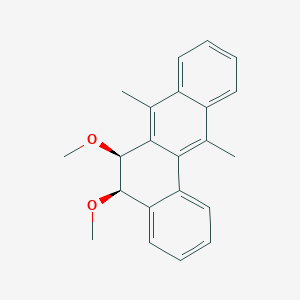
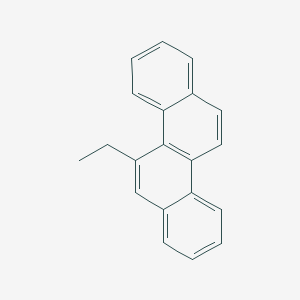
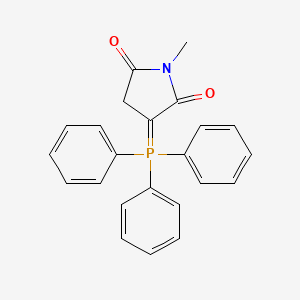
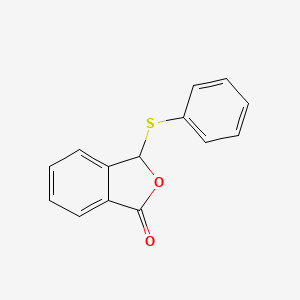
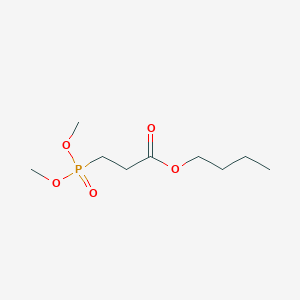


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
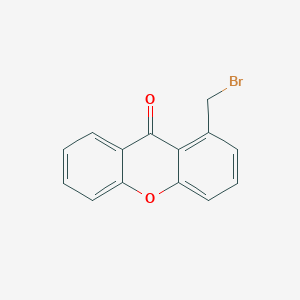
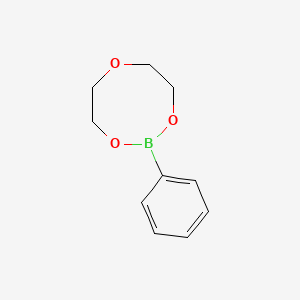
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
